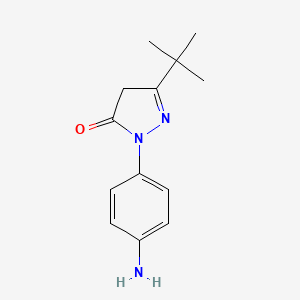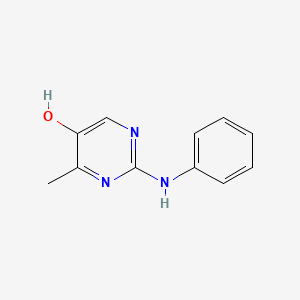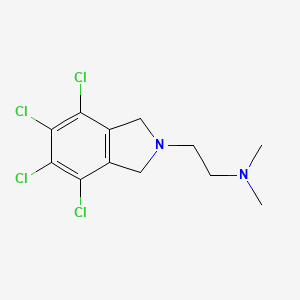
N,N-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydro-2H-isoindol-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine is a synthetic organic compound known for its unique chemical structure and properties This compound features a tetrachloroisoindoline core, which is a derivative of isoindoline, and an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative, under acidic conditions.
Chlorination: The isoindoline core is then subjected to chlorination using reagents like chlorine gas or thionyl chloride to introduce the chlorine atoms at the desired positions.
Attachment of the Ethanamine Side Chain: The final step involves the reaction of the chlorinated isoindoline with N,N-dimethylaminoethanol under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chlorine atoms, potentially leading to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine N-oxide.
Reduction: Partially or fully dechlorinated isoindoline derivatives.
Substitution: Substituted isoindoline derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
- N,N-Dimethyl-2-(2-pyridinyl)ethanamine
- N,N-Dimethyl-2-(2-methylphenoxy)ethanamine
- N,N-Dimethyl-2-(2-pyrazinyl)ethanamine
Comparison: N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine is unique due to the presence of multiple chlorine atoms on the isoindoline core, which significantly influences its chemical reactivity and potential applications. In contrast, similar compounds with different substituents may exhibit distinct reactivity and biological activities, making them suitable for different applications.
Propiedades
Número CAS |
95467-71-3 |
|---|---|
Fórmula molecular |
C12H14Cl4N2 |
Peso molecular |
328.1 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydroisoindol-2-yl)ethanamine |
InChI |
InChI=1S/C12H14Cl4N2/c1-17(2)3-4-18-5-7-8(6-18)10(14)12(16)11(15)9(7)13/h3-6H2,1-2H3 |
Clave InChI |
PLJFLDISAARXPI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


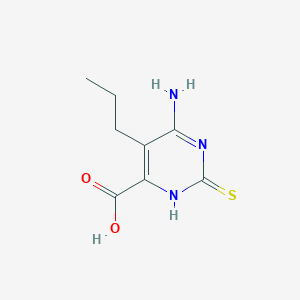
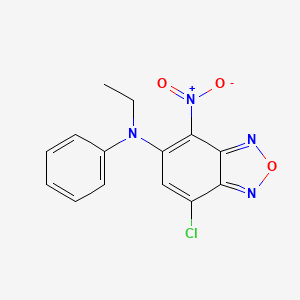
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)

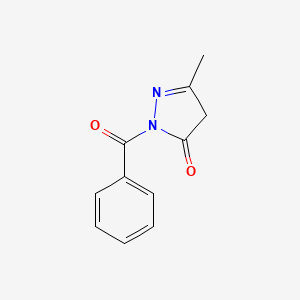
![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
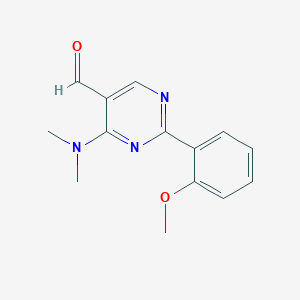

![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
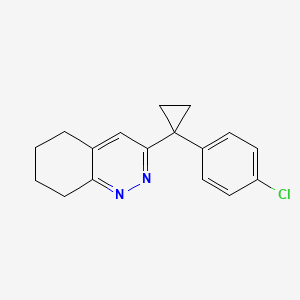
![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
